Imarikiren hydrochloride

Vue d'ensemble

Description

It has shown excellent pharmacokinetic profiles in humans and has been effective in the treatment of hypertension, kidney diseases, and heart failure in preclinical studies . Imarikiren hydrochloride is particularly notable for its potential in treating diabetic nephropathy and reducing albuminuria in patients with type 2 diabetes .

Applications De Recherche Scientifique

Imarikiren hydrochloride has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and interactions with other compounds.

Biology: Research focuses on its effects on biological systems, particularly the RAAS pathway.

Medicine: It is being developed as a treatment for hypertension, kidney diseases, heart failure, and diabetic nephropathy

Industry: The compound’s potential for large-scale production and use in pharmaceuticals makes it a subject of industrial research.

Mécanisme D'action

Imarikiren hydrochloride exerts its effects by directly inhibiting renin, the rate-limiting enzyme of the RAAS pathway . This inhibition leads to a decrease in the production of angiotensin I and subsequently angiotensin II, which are key regulators of blood pressure and fluid balance. By reducing the levels of these molecules, this compound helps to lower blood pressure and protect organs such as the heart and kidneys .

Safety and Hazards

Imarikiren hydrochloride has been found to be safe and well-tolerated in clinical trials . In a study evaluating the pharmacokinetics and safety of a single oral dose of Imarikiren in subjects with renal or hepatic impairment, no deaths or serious adverse events were observed . All adverse events were mild or moderate in intensity .

Orientations Futures

The findings from clinical trials suggest that further clinical development of a once-daily Imarikiren regimen is warranted . The drug has shown promise in the treatment of hypertension, kidney diseases, and heart failure, and its efficacy is being investigated not only in acute treatment of hypertensive emergencies and acute heart failure, but also for blood pressure control and cardioprotection during dialysis .

Méthodes De Préparation

The synthetic routes and reaction conditions for imarikiren hydrochloride are not extensively detailed in the available literature. it is known that the compound is available as an injection, which is unusual for such a drug . The industrial production methods likely involve standard pharmaceutical synthesis techniques, including the preparation of the hydrochloride salt to enhance its stability and solubility.

Analyse Des Réactions Chimiques

Imarikiren hydrochloride primarily functions as a direct renin inhibitor, targeting the renin-angiotensin-aldosterone system (RAAS). The types of reactions it undergoes include:

Oxidation and Reduction: These reactions are common in the metabolic pathways of many pharmaceutical compounds.

Substitution Reactions: These may occur during the synthesis of the compound or its metabolic breakdown.

Hydrolysis: This reaction could be involved in the metabolic degradation of the compound.

Common reagents and conditions used in these reactions would include standard laboratory chemicals and conditions suitable for pharmaceutical synthesis and metabolic studies. The major products formed from these reactions would be the metabolites of this compound, which are studied to understand its pharmacokinetics and pharmacodynamics .

Comparaison Avec Des Composés Similaires

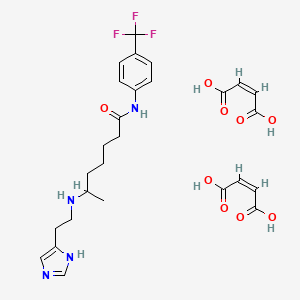

Imarikiren hydrochloride is compared with other direct renin inhibitors and RAAS inhibitors, such as aliskiren and angiotensin-converting enzyme (ACE) inhibitors . Similar compounds include:

Aliskiren: Another direct renin inhibitor used for hypertension.

ACE Inhibitors: Such as enalapril and lisinopril, which inhibit the conversion of angiotensin I to angiotensin II.

Angiotensin Receptor Blockers (ARBs): Such as losartan and valsartan, which block the effects of angiotensin II.

This compound is unique due to its long-acting nature and excellent pharmacokinetic profile, making it a promising candidate for treating various cardiovascular and renal diseases .

Propriétés

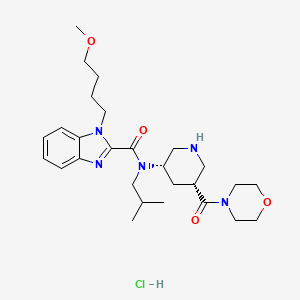

IUPAC Name |

1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXOYQIZZIWCHH-NSLUPJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202269-24-6 | |

| Record name | TAK-272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMARIKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

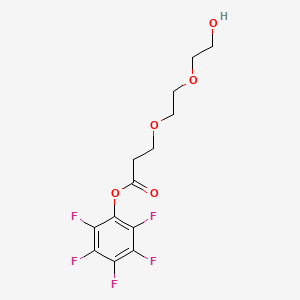

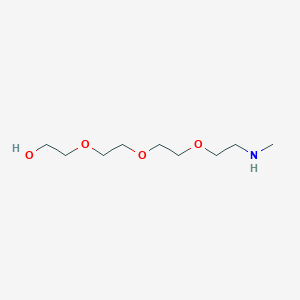

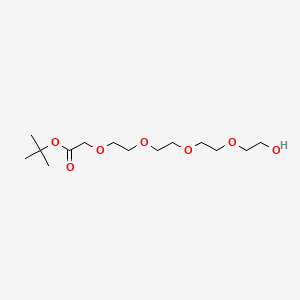

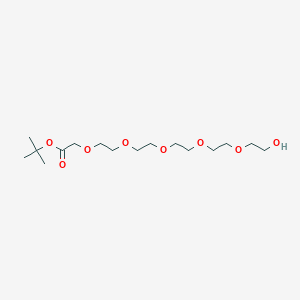

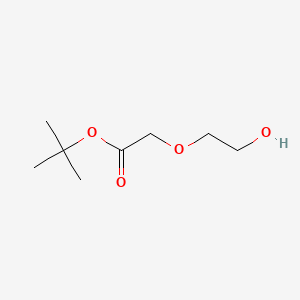

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)